Arjunolic acid

Vue d'ensemble

Description

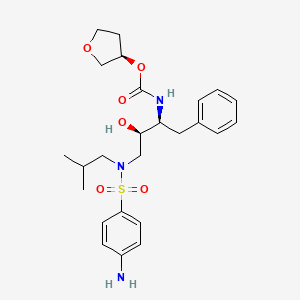

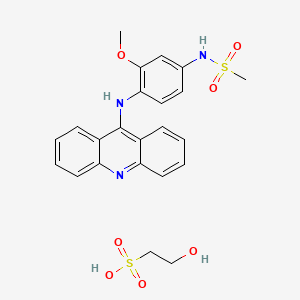

Arjunolic acid (AA) is a pentacyclic triterpenoid . It is a major component of the extracts of Terminalia arjuna bark . It has various biological activities, including antioxidant, antimicrobial, antibacterial, and anti-inflammatory properties .

Synthesis Analysis

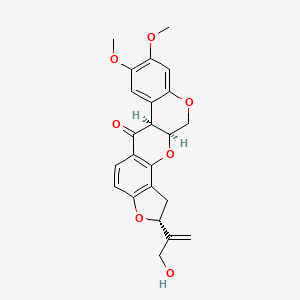

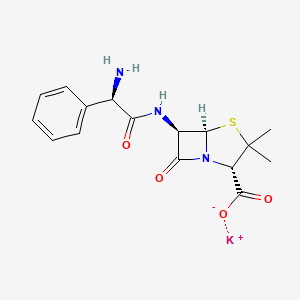

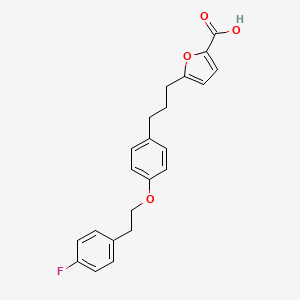

Arjunolic acid is a natural pentacyclic triterpenoidal saponin derived from Terminalia arjuna bark . A series of novel AA derivatives containing a pentameric A-ring with an enal moiety, combined with additional modifications at C-28, were designed and prepared .

Molecular Structure Analysis

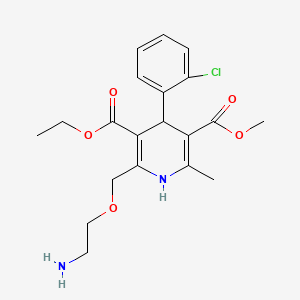

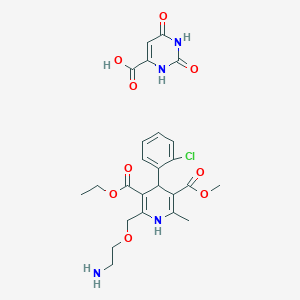

Arjunolic acid has a rigid pentacyclic backbone with two equatorial hydroxyl and one equatorial hydroxymethyl groups attached at the “A” ring. The carboxyl group is attached at the ring junction of the cis-fused “D” and “E” rings . Its molecular weight is 488.70 g/mol .

Chemical Reactions Analysis

Arjunolic acid has been used as a structural molecular framework in supramolecular chemistry and nanoscience . It has been shown to immobilize varieties of organic solvents at low concentrations .

Physical And Chemical Properties Analysis

Arjunolic acid is a powder with the chemical formula C30H48O5 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Applications De Recherche Scientifique

Antioxidant Activity

Arjunolic acid is known for its potent antioxidant properties. It helps maintain the level of various antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This activity is crucial in reducing oxidative stress within cells .

Antimicrobial Properties

Research has indicated that Arjunolic acid possesses antimicrobial capabilities, which could be beneficial in developing new treatments against resistant strains of bacteria and other pathogens .

Cardioprotective Effects

Arjunolic acid has been associated with cardioprotective functions. It may offer therapeutic potential in protecting heart tissues from damage due to various stressors .

Hepatoprotective Role

Studies suggest that Arjunolic acid has hepatoprotective effects, which could be significant in treating liver diseases and reducing liver damage caused by toxins .

Supramolecular Chemistry

Arjunolic acid plays an important role in supramolecular chemistry, which involves the design and study of complex structures that are formed from simpler subunits .

Anticancer Properties

There is promising research indicating that Arjunolic acid and its derivatives have anticancer properties, offering potential as a therapeutic agent in cancer treatment .

Mécanisme D'action

Target of Action

Arjunolic acid (AA) is a pentacyclic triterpenoid with promising anticancer properties . It primarily targets carbonic anhydrase II , an enzyme linked to cardiac hypertrophy . This enzyme plays a crucial role in maintaining pH balance in cells, and its inhibition can lead to therapeutic benefits in heart disease .

Mode of Action

Arjunolic acid inhibits the activity of carbonic anhydrase II, reducing a process known as acidosis in cells . This inhibition leads to a decrease in the loads of calcium and sodium ions in cells . In the context of cancer, AA derivatives have been shown to induce a cell-cycle arrest at the G0/G1 phase and significantly inhibit the wound closure rate of PANC-1 cancer cells in a concentration-dependent manner .

Biochemical Pathways

Arjunolic acid impacts several biochemical pathways. It has been shown to regulate the levels of malondialdehyde (MDA), reduced glutathione (GSH), nitric oxide (NO), protein carbonyl content, and mitochondria-generated reactive oxygen species . Additionally, it controls the enzyme activities of Na+–K+ATPase, superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR) .

Result of Action

The action of arjunolic acid results in a variety of molecular and cellular effects. In the context of heart disease, it reduces acidosis in cells and decreases the loads of calcium and sodium ions . In cancer cells, it induces cell-cycle arrest and inhibits wound closure . It also has antioxidant properties, protecting cells from oxidative stress .

Orientations Futures

Propriétés

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNHLTKFBKYDOJ-DDHMHSPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963583 | |

| Record name | 2,3,23-Trihydroxyolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arjunolic acid | |

CAS RN |

465-00-9 | |

| Record name | Arjunolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arjunolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,23-Trihydroxyolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Arjunolic acid acts as a potent antioxidant and free radical scavenger. [] It effectively reduces oxidative stress by enhancing the levels of endogenous antioxidants, including superoxide dismutase, catalase, glutathione peroxidase, and reduced glutathione. [, , , ] This protective effect helps to mitigate oxidative damage in various tissues and organs. [, , , ]

A: Research suggests that arjunolic acid's cardioprotective effects stem from multiple mechanisms. It has been shown to prevent myocardial necrosis, inhibit platelet aggregation and coagulation, and lower blood pressure, heart rate, and cholesterol levels. [] Additionally, its antioxidant and metal-chelating properties contribute to its cardioprotective action. []

A: Yes, studies demonstrate that arjunolic acid possesses anti-inflammatory properties. [, , ] It has been shown to downregulate the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while simultaneously increasing the levels of anti-inflammatory cytokines such as IL-4 and IL-10. [, , ]

ANone: The molecular formula of arjunolic acid is C30H48O5. Its molecular weight is 488.7 g/mol.

A: While specific spectroscopic data is not extensively covered in these papers, researchers commonly employ techniques like nuclear magnetic resonance (NMR) spectroscopy, including HMQC, HMBC, COSY, and NOESY correlations, to elucidate the structure of arjunolic acid. [, ] Infrared (IR) spectroscopy is also utilized to analyze its functional groups. []

A: Studies on arjunolic acid derivatives, particularly esters and ketals, reveal that even minor structural changes can significantly impact their self-assembly properties, leading to the formation of diverse aggregates like fibers, vesicles, and gels in various organic solvents. [, ]

A: Research suggests that the addition of 23-hydroxy or 24-hydroxy groups to the oleanane skeleton of arjunolic acid tends to decrease its potency as a glycogen phosphorylase inhibitor. []

A: Researchers have employed a variety of in vitro models to investigate the biological activity of arjunolic acid. These include: * Cell lines: EAC (Ehrlich ascites carcinoma) and DAL (Dalton's lymphoma) cell lines to assess cytotoxicity. [] * Isolated tissues: Precision-cut goat liver slices subjected to oxidative stress to evaluate antioxidant potential. [] * Enzyme assays: Inhibition kinetics studies on acetylcholinesterase and phosphatases in the cerebral ganglion of Lymnaea acuminata snails. []

A: Several animal models have been employed to investigate the in vivo efficacy of arjunolic acid, including: * Mice: Models of arsenic-induced oxidative stress in the brain, liver, and testes, [, , ] complete Freund’s adjuvant-induced arthritis, [] two-stage carcinogenesis in skin, [] and DNCB-induced atopic dermatitis. [] * Rats: Models of aspirin-induced gastric injury, [] cyclosporine A-induced liver and kidney injury, [] and cisplatin-induced testicular toxicity. []

A: High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are widely utilized for the quantitative analysis of arjunolic acid. [, , , , , ] These techniques allow for the separation and quantification of arjunolic acid in complex mixtures. [, , , , , ]

A: Yes, microwave-assisted extraction (MAE) has been investigated as a rapid and efficient method for extracting arjunolic acid from Terminalia arjuna stem bark. [, ] This technique offers advantages over conventional methods, including shorter extraction times and reduced solvent consumption. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.